6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1352896-93-5
VCID: VC5464238
InChI: InChI=1S/C7H6N2O2S/c1-4-2-9-3-5(6(10)11)12-7(9)8-4/h2-3H,1H3,(H,10,11)
SMILES: CC1=CN2C=C(SC2=N1)C(=O)O
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

CAS No.: 1352896-93-5

Cat. No.: VC5464238

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.2

* For research use only. Not for human or veterinary use.

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid - 1352896-93-5

Specification

CAS No. 1352896-93-5
Molecular Formula C7H6N2O2S
Molecular Weight 182.2
IUPAC Name 6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Standard InChI InChI=1S/C7H6N2O2S/c1-4-2-9-3-5(6(10)11)12-7(9)8-4/h2-3H,1H3,(H,10,11)
Standard InChI Key XBACBWOUJFLVSU-UHFFFAOYSA-N
SMILES CC1=CN2C=C(SC2=N1)C(=O)O

Introduction

Chemical Structure and Characterization

The molecular formula of 6-methylimidazo[2,1-b][1, thiazole-2-carboxylic acid is C7_7H6_6N2_2O2_2S, with a molar mass of 182.20 g/mol. The core structure consists of a bicyclic system formed by the fusion of imidazole and thiazole rings, as depicted in the SMILES notation O=C(O)C1=C(N2C=C(SC2=N1)C)N . Key structural features include:

  • Positional substituents: A methyl group at carbon 6 enhances lipophilicity, while the carboxylic acid at carbon 2 enables hydrogen bonding and salt formation.

  • Planar aromatic system: The conjugated π-electrons across the fused rings contribute to stability and potential intermolecular interactions.

Comparative analysis with analogs such as 2-methylimidazo[2,1-b] thiazole-6-carboxylic acid (C7_7H6_6N2_2O2_2S) reveals that positional isomerism significantly impacts physicochemical properties. For instance, the 6-methyl derivative exhibits a predicted logP of 1.8 (vs. 1.5 for the 2-methyl isomer), suggesting improved membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 6-methylimidazo[2,1-b] thiazole-2-carboxylic acid are documented, analogous compounds provide a framework for its preparation. A plausible multi-step route involves:

  • Thiazole ring formation: Condensation of 2-aminothiazole derivatives with α-haloketones or α-haloesters under basic conditions.

  • Imidazole annulation: Cyclization via intramolecular nucleophilic attack, facilitated by reagents such as phosphorus oxychloride (POCl3_3) .

  • Carboxylic acid introduction: Hydrolysis of an ethyl ester intermediate (e.g., ethyl 6-methylimidazo[2,1-b] thiazole-2-carboxylate) using aqueous NaOH or HCl .

Table 1: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl3_3, DMF, 80°C65–70
Ester hydrolysis2M NaOH, reflux85–90

Purification and Characterization

Purification typically employs recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

  • 1^1H NMR: Methyl protons resonate at δ 2.4–2.6 ppm, while aromatic protons appear as multiplet signals (δ 7.1–8.3 ppm) .

  • IR spectroscopy: Stretching vibrations at 1700–1720 cm1^{-1} (C=O) and 2500–3300 cm1^{-1} (O-H).

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate solubility in polar solvents (e.g., water: ~5 mg/mL at 25°C; DMSO: >50 mg/mL). The compound is stable under inert atmospheres but may decarboxylate at temperatures >150°C.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
logP1.8XLogP3
pKa (COOH)3.2ACD/Labs
Melting Point210–215°CDSC (analog data)

Spectroscopic Data

  • UV-Vis: λmax_{max} = 265 nm (π→π* transition) .

  • Mass spectrometry: [M+H]+^+ at m/z 183.03 .

Biological Activity and Applications

Anticancer Activity

Structural analogs demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 12–18 µM) via tubulin polymerization inhibition . The carboxylic acid moiety enables prodrug strategies, such as conjugation with polyethylene glycol (PEG) for improved bioavailability.

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